Product packaging for Benzyl (3-phenylpropyl)carbamate(Cat. No.:CAS No. 302569-84-2)

Benzyl (3-phenylpropyl)carbamate

Cat. No.: B14239819
CAS No.: 302569-84-2
M. Wt: 269.34 g/mol
InChI Key: RFSQUDVDHGZTBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Carbamate (B1207046) Functional Group in Synthetic Strategies

The carbamate functional group is a cornerstone in modern organic synthesis, primarily owing to its dual nature as both an amide and an ester. This hybrid characteristic confers upon it a high degree of chemical and proteolytic stability. acs.org Carbamates are extensively used as protecting groups for amines, effectively "taming" their inherent basicity and nucleophilicity during multi-step syntheses. chem-station.com This protection strategy is crucial in peptide synthesis and is regularly employed in various other synthetic contexts. chem-station.com The carbamate's electron-withdrawing nature diminishes the reactivity of the amine, allowing for selective reactions at other functional groups within a molecule. organic-chemistry.org

Furthermore, the carbamate moiety can influence the reactivity and selectivity of adjacent functional groups. For instance, by temporarily protecting a carbonyl group with a carbamate, chemists can control the outcome of reactions like mixed aldol (B89426) additions. fiveable.me The stability of the carbamate group under various reaction conditions, coupled with the availability of a wide array of methods for its introduction and removal, underscores its significance in synthetic organic chemistry. acs.orgchem-station.com

Significance of the Benzyl (B1604629) Carbamate Moiety as a Strategic Component in Chemical Synthesis

Among the diverse range of carbamate protecting groups, the benzyl carbamate (Cbz or Z) group holds a prominent position. wikipedia.org Introduced as a versatile alternative to other carbamates in peptide synthesis, the Cbz group is valued for its ease of removal through hydrogenolysis. acs.org This method of deprotection is highly selective and proceeds under mild conditions, typically using a palladium catalyst and a hydrogen source. acs.orgnih.gov

The benzyl carbamate moiety is not merely a passive protecting group; its aromatic ring can be electronically modified to fine-tune its reactivity. acs.org For instance, the introduction of electron-withdrawing groups, such as a trifluoromethyl group, can substantially deactivate the carbamate towards hydrogenolysis, enabling orthogonal deprotection strategies where different benzyl-type protecting groups can be selectively removed in the presence of others. acs.orgacs.org This strategic manipulation of the benzyl carbamate's electronic properties allows for the sequential deprotection of amines, a valuable tool in the synthesis of complex molecules. acs.orgnih.gov

Contextualization of Benzyl (3-phenylpropyl)carbamate within the Landscape of Substituted Carbamates

The structure of this compound features a benzyl group attached to the carbamate oxygen and a 3-phenylpropyl group attached to the nitrogen. This specific combination of substituents defines its unique chemical character. The presence of the benzyl group suggests its potential utility as a protecting group that can be cleaved via hydrogenolysis. The 3-phenylpropyl substituent, with its alkyl chain and terminal phenyl group, contributes to the molecule's lipophilicity and potential for specific intermolecular interactions. The study of such substituted carbamates is crucial for understanding structure-activity relationships and for the rational design of new molecules with desired chemical or biological functions.

Chemical Identity and Properties

Identifier Value
IUPAC Name This compound
Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
CAS Number 59738-35-1

Spectral Data

Spectroscopy Data
¹H NMR Data for related structures show characteristic signals for the benzyl and phenylpropyl groups. For example, in a similar compound, the benzyl CH2 protons appear around 5.1 ppm, and the aromatic protons of the benzyl and phenyl rings appear in the range of 7.1-7.4 ppm. The protons of the propyl chain would have distinct signals based on their proximity to the nitrogen and phenyl groups. rsc.orgmdpi.com
¹³C NMR In related structures, the carbonyl carbon of the carbamate typically appears around 153-158 ppm. The benzylic carbon and the carbons of the aromatic rings would also have characteristic chemical shifts. mdpi.com
Mass Spectrometry Mass spectra of similar phenylpropyl esters show characteristic fragmentation patterns that can be used for identification. researchgate.net
Infrared (IR) Spectroscopy The IR spectrum would be expected to show a strong absorption for the C=O stretch of the carbamate group around 1690-1715 cm⁻¹ and N-H stretching vibrations around 3300-3400 cm⁻¹. rsc.orgmdpi.com

Synthesis and Reactivity

The synthesis of this compound can be achieved through the reaction of 3-phenylpropan-1-amine with benzyl chloroformate in the presence of a base. This is a standard method for the formation of benzyl carbamates. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the benzyl chloroformate, leading to the displacement of the chloride ion.

The reactivity of this compound is largely dictated by the carbamate functional group. The benzyl group can be selectively cleaved under hydrogenolysis conditions, which would yield 3-phenylpropan-1-amine and toluene (B28343). This reactivity makes it a useful intermediate in organic synthesis, where the temporary protection of an amine is required.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO2 B14239819 Benzyl (3-phenylpropyl)carbamate CAS No. 302569-84-2

Properties

CAS No.

302569-84-2

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

benzyl N-(3-phenylpropyl)carbamate

InChI

InChI=1S/C17H19NO2/c19-17(20-14-16-10-5-2-6-11-16)18-13-7-12-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2,(H,18,19)

InChI Key

RFSQUDVDHGZTBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Benzyl 3 Phenylpropyl Carbamate and Its Analogs

Classical Approaches for Carbamate (B1207046) Synthesis

Traditional methods for synthesizing carbamates are well-documented and widely used in organic chemistry. These approaches often involve the use of fundamental organic reactions to construct the carbamate functional group.

A foundational approach to carbamate synthesis involves the reaction between amines and derivatives of carboxylic acids. While the direct reaction of a carboxylic acid and an amine typically forms an amide, specific reagents can be employed to facilitate the formation of a carbamate. For instance, the reaction of an amine with carbon dioxide can form a carbamic acid, which can then be esterified to yield the desired carbamate. nih.gov This method is considered environmentally benign due to its use of carbon dioxide, a renewable resource. nih.gov

Another classical route involves the reaction of an amine, such as 3-phenylpropylamine (B116678), with a chloroformate, like benzyl (B1604629) chloroformate. This reaction, a type of nucleophilic acyl substitution, is a direct and often high-yielding method for producing the corresponding benzyl carbamate. wikipedia.org The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride and the formation of the carbamate linkage.

Historically, phosgene (B1210022) (COCl₂) has been a key reagent in the synthesis of carbamates. researchgate.net However, due to its high toxicity, safer alternatives such as triphosgene (B27547) and chloroformates have been developed. nih.govnih.gov Triphosgene, a solid, is a convenient substitute for the gaseous phosgene and can be used to convert amines and alcohols into carbamates. nih.gov

The most common and direct application of a phosgene equivalent for the synthesis of benzyl (3-phenylpropyl)carbamate would involve the reaction of 3-phenylpropylamine with benzyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The process is straightforward and generally provides high yields of the desired carbamate. orgsyn.org

Reaction of 3-Phenylpropylamine with Benzyl Chloroformate
Reactant 1Reactant 2ProductKey Conditions
3-PhenylpropylamineBenzyl ChloroformateThis compoundPresence of a base (e.g., sodium bicarbonate, triethylamine) in a suitable solvent (e.g., 1,4-dioxane/water, ethyl acetate). chemicalbook.com

The Hofmann and Curtius rearrangements are powerful methods for converting carboxylic acids and their derivatives into amines with one fewer carbon atom, proceeding through an isocyanate intermediate. organicchemistrytutor.comlibretexts.org This isocyanate can be trapped with an alcohol, such as benzyl alcohol, to form a carbamate. organicchemistrytutor.comjove.com

Curtius Rearrangement : This reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate. nih.gov The acyl azide is typically prepared from a carboxylic acid derivative. The subsequent addition of benzyl alcohol to the isocyanate yields the benzyl carbamate. nih.govlibretexts.org This method is versatile and can be performed as a one-pot transformation from the carboxylic acid. nih.gov

Hofmann Rearrangement : In this reaction, a primary amide is treated with bromine and a base to form an isocyanate intermediate, which is then trapped by an alcohol to give the carbamate. nih.govlibretexts.org An efficient one-pot procedure for the Hofmann rearrangement of aliphatic amides using N-bromoacetamide and a base can produce benzyl carbamates in high yields. organic-chemistry.org

Rearrangement Reactions for Carbamate Synthesis
ReactionStarting MaterialKey IntermediateTrapping AgentFinal Product
Curtius RearrangementAcyl Azide (from Carboxylic Acid)IsocyanateBenzyl AlcoholBenzyl Carbamate
Hofmann RearrangementPrimary AmideIsocyanateBenzyl AlcoholBenzyl Carbamate

Contemporary Synthetic Routes to Substituted Benzyl Carbamates

Modern synthetic chemistry has introduced more sophisticated and often catalytic methods for the synthesis of carbamates, offering advantages in terms of efficiency, selectivity, and substrate scope.

Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds. Several metal-catalyzed reactions can be adapted for the synthesis of carbamates.

Copper-Catalyzed Cross-Coupling : Copper-catalyzed cross-coupling reactions of amines with various partners can lead to carbamate formation. For example, a copper-catalyzed three-component coupling of organoindium reagents, imines, and acid chlorides can produce N-protected amines. organic-chemistry.org Another approach involves the copper-catalyzed coupling of amines with alkoxycarbonyl radicals. organic-chemistry.org

Palladium-Catalyzed Reactions : Palladium catalysts are effective in the cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol to produce aryl carbamates. organic-chemistry.orgorganic-chemistry.org This method provides direct access to a wide range of carbamates.

Zirconium(IV)-Catalyzed Exchange : Zirconium(IV) can catalyze the exchange process between dialkyl carbonates and amines to form carbamates. organic-chemistry.org

Catalytic Alcoholysis of Urea (B33335) : A method for synthesizing benzyl carbamate involves the catalytic reaction of urea and benzyl alcohol. google.com This reaction is carried out under reduced pressure at elevated temperatures using a catalyst composed of mixed metal oxides, such as iron oxide, titanium oxide, and nickel oxide on an alumina (B75360) support. google.com This process can achieve high conversion rates of urea and high selectivity for benzyl carbamate. google.com

Decarboxylative reactions, where a carboxyl group is removed, have emerged as a powerful strategy in organic synthesis. In the context of carbamate formation, base-mediated intramolecular decarboxylation of alkanoyloxycarbamates provides a general and effective route to alkylamines. organic-chemistry.orgnih.gov While this specific method leads to amines, related decarboxylative coupling strategies can be envisioned for carbamate synthesis. Transition metal-catalyzed decarboxylative reactions of cyclic carbamates are also an area of active research, offering novel pathways to functionalized nitrogen-containing molecules. nih.gov Furthermore, radical decarboxylative C(sp³)–N bond formation using carboxylic acids has been reported, showcasing the potential for direct conversion of carboxylic acids into nitrogen-containing products under metal-free photocatalytic conditions. mdpi.com

Transurethanization Reactions and Carbon Dioxide Fixation Approaches

The formation of the carbamate linkage in this compound can be achieved through several modern synthetic strategies that offer advantages over traditional methods involving hazardous reagents like phosgene. Among these, transurethanization and carbon dioxide fixation are noteworthy for their greener reaction profiles.

Transurethanization Reactions

Transurethanization, or transcarbamoylation, involves the exchange of the alkoxy or aryloxy group of a carbamate with an alcohol. This equilibrium-driven reaction is a viable route for the synthesis of various carbamates. In the context of producing this compound, a precursor carbamate, such as methyl or ethyl carbamate, could be reacted with 3-phenylpropanol in the presence of a suitable catalyst.

The general mechanism can proceed through either an associative or a dissociative pathway. nih.gov In the associative pathway, the incoming alcohol attacks the carbonyl carbon of the carbamate, leading to a tetrahedral intermediate, followed by the elimination of the original alcohol. The dissociative pathway involves the thermal or catalytic decomposition of the starting carbamate to an isocyanate intermediate, which then reacts with the target alcohol.

Research into the synthesis of aliphatic-aromatic poly(carbonate-urethane)s has provided insights into the transurethanization process. nih.gov For instance, the reaction of 4,4′-diphenylmethylene bis(methyl carbamate) with various α,ω-diols demonstrates the feasibility of this approach at elevated temperatures (e.g., 180 °C) to drive the reaction towards the desired product by removing the low-boiling alcohol byproduct. nih.gov

A representative transurethanization reaction for a model system is presented in the table below:

Starting CarbamateAlcoholCatalystTemperature (°C)Time (h)ProductYield (%)Reference
4,4′-Diphenylmethylene bis(methyl carbamate)1,6-Hexanediol-1803Bis(hydroxyhexyl carbamate)Quantitative Conversion nih.gov

Carbon Dioxide Fixation Approaches

The utilization of carbon dioxide (CO₂) as a C1 building block in chemical synthesis is an area of intense research due to its abundance, low cost, and non-toxic nature. cjcatal.comrsc.org The synthesis of carbamates from CO₂, an amine, and an alkylating agent or an alcohol represents a more environmentally benign alternative to phosgene-based methods.

The general strategy for synthesizing this compound via CO₂ fixation would involve the reaction of 3-phenylpropylamine with CO₂ to form an in situ carbamic acid or carbamate anion intermediate. This intermediate is then trapped with a benzylating agent, such as benzyl halide, or by direct reaction with benzyl alcohol under dehydrating conditions.

Several catalytic systems have been developed to facilitate this transformation. An electrocatalyzed three-component cascade reaction of CO₂, amines, and N-alkenylsulfonamides has been shown to be an efficient method for synthesizing carbamate compounds. rsc.org Another approach involves a three-component coupling of an amine, CO₂, and an alkyl halide in the presence of a base like cesium carbonate. cjcatal.com

A continuous flow process for carbamate synthesis from amines, CO₂, and alkyl halides using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base has also been reported, demonstrating good to excellent yields in short reaction times. nih.gov

The following table summarizes representative examples of carbamate synthesis using CO₂ fixation:

AmineAlkylating Agent/AlcoholCatalyst/BaseConditionsProductYield (%)Reference
AnilineButyl bromideDBU70 °C, 3 bar CO₂, continuous flowN-Phenyl butylcarbamateHigh Conversion nih.gov
Various aminesVarious alkyl halidesCesium CarbonateMild conditionsAlkyl carbamatesGood cjcatal.com
AminesN-alkenylsulfonamidesElectrocatalysis-Carbamate compounds- rsc.org

Stereoselective Synthesis of Chiral Benzyl Carbamate Derivatives

The development of stereoselective methods for the synthesis of chiral carbamates is of significant interest, particularly for applications in pharmaceuticals where a specific stereoisomer is often responsible for the desired biological activity. Should a chiral center be present in the 3-phenylpropyl moiety, for example, at the benzylic position, stereoselective synthesis would be crucial.

One common strategy for achieving stereoselectivity is the use of a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.

For the synthesis of chiral benzyl carbamate derivatives, a chiral amine could be reacted with benzyl chloroformate. Alternatively, a chiral alcohol could be used in a transurethanization reaction or a CO₂ fixation reaction.

A study on the N-carbamate-assisted stereoselective synthesis of chiral vicinal amino sulfides highlights a double Sₙ2 process initiated by the participation of a neighboring N-carbamate group, leading to the retention of configuration at a chiral benzylic center. While not a direct synthesis of the target molecule, this demonstrates the influence of the carbamate group in stereocontrol.

Another approach involves the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine (B1195125) carbamates to produce α-hydroxy amides with high diastereoselectivity. This method utilizes a covalently attached chiral auxiliary derived from L-valinol to control the stereochemical outcome.

The following table provides an example of a stereoselective carbamate synthesis:

SubstrateChiral Auxiliary/ReagentKey StepProduct StereochemistryDiastereomeric RatioReference
Alkenyl- (S)-4-isopropyl oxazolidine carbamate(S)-4-isopropyloxazolidineAsymmetric 1,2-carbamoyl rearrangement(R)-α-hydroxy amideHighNot Specified

Strategies for the Introduction of the N-(3-phenylpropyl) Moiety within Carbamate Synthesis

The final step in the synthesis of this compound involves the formation of the N-C bond between the 3-phenylpropylamine nitrogen and the benzyloxycarbonyl group. There are several well-established methods to achieve this transformation.

The most direct and common method is the reaction of 3-phenylpropylamine with benzyl chloroformate . This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or an aqueous solution of sodium or potassium carbonate, to neutralize the hydrochloric acid byproduct. The reaction is generally high-yielding and proceeds under mild conditions. A detailed procedure for a similar reaction involves dissolving 4-chloro-3-nitroaniline (B51477) in dichloromethane (B109758) with triethylamine, followed by the slow addition of benzyl chloroformate at low temperature and subsequent refluxing.

Another strategy involves the reaction of 3-phenylpropylamine with a different carbamoylating agent, such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) . This reagent is often preferred when the starting amine is sensitive to the conditions of the Schotten-Baumann reaction with benzyl chloroformate.

Alternatively, a two-step approach can be employed where benzyl alcohol is first reacted with a phosgene equivalent, such as triphosgene, to generate benzyl chloroformate in situ, which then reacts with 3-phenylpropylamine.

A direct, one-pot synthesis from benzyl alcohol, 3-phenylpropylamine, and CO₂ is also a plausible, though less commonly reported, green alternative. This would likely require a catalyst and conditions that facilitate the dehydration of the intermediate carbamic acid.

The following table outlines common strategies for introducing the N-(3-phenylpropyl) moiety:

Benzylating/Carbamoylating AgentAmineBase/CatalystSolventKey FeaturesReference
Benzyl Chloroformate3-PhenylpropylamineTriethylamine / Na₂CO₃ / K₂CO₃Dichloromethane / Toluene (B28343) / WaterHigh yield, common method (analogous)
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)3-Phenylpropylamine-Dichloromethane / THFMilder conditionsGeneral knowledge
Benzyl Alcohol + CO₂3-PhenylpropylamineDehydrating agent / Catalyst-Green chemistry approach cjcatal.com (general concept)

Chemical Reactivity and Mechanistic Investigations of Benzyl 3 Phenylpropyl Carbamate Systems

Cleavage Reactions and Deprotection Strategies of the Benzyl (B1604629) Carbamate (B1207046) Group

The benzyl carbamate moiety is a widely utilized protecting group for amines in organic synthesis due to its general stability and the variety of methods available for its removal. The deprotection of benzyl (3-phenylpropyl)carbamate to yield 3-phenylpropan-1-amine is a key transformation, and two principal strategies are commonly employed: hydrogenolysis and Lewis acid-mediated cleavage.

Hydrogenolytic Deprotection Mechanisms

Hydrogenolytic cleavage is a mild and efficient method for the deprotection of benzyl carbamates. This process typically involves the use of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction proceeds via the reductive cleavage of the benzylic C-O bond of the carbamate.

The mechanism of hydrogenolysis involves the following key steps:

Adsorption: Both the this compound and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

Hydrogen Activation: The palladium surface facilitates the homolytic cleavage of the H-H bond, generating reactive hydrogen atoms on the catalyst surface.

C-O Bond Cleavage: The benzylic C-O bond of the carbamate interacts with the palladium surface and is cleaved. This is the crucial deprotection step.

Product Formation: The cleavage results in the formation of toluene (B28343) and an unstable carbamic acid intermediate.

Decarboxylation: The carbamic acid rapidly decomposes to afford the free amine, 3-phenylpropan-1-amine, and carbon dioxide gas.

Alternative hydrogen sources, such as ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene, can be used in a process called transfer hydrogenolysis, which can be advantageous in terms of experimental setup. jk-sci.com

Deprotection MethodCatalystHydrogen SourceTypical SolventProducts
HydrogenolysisPalladium on Carbon (Pd/C)Hydrogen Gas (H₂)Methanol, Ethanol3-phenylpropan-1-amine, Toluene, Carbon Dioxide
Transfer HydrogenolysisPalladium on Carbon (Pd/C)Ammonium FormateMethanol3-phenylpropan-1-amine, Toluene, Carbon Dioxide

Lewis Acid-Mediated Carbamate Cleavage

Lewis acids offer an alternative route for the deprotection of benzyl carbamates, which is particularly useful when the substrate contains functional groups that are sensitive to catalytic hydrogenation. organic-chemistry.org The reaction mechanism involves the coordination of the Lewis acid to the carbamate, which weakens the benzylic C-O bond and facilitates its cleavage.

A variety of Lewis acids can be employed, with their efficacy often depending on the specific substrate and reaction conditions. For instance, strong Lewis acids like boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI) are effective.

The general mechanism can be described as:

Coordination: The Lewis acid coordinates to the carbonyl oxygen of the benzyl carbamate group.

Bond Weakening: This coordination polarizes the C=O bond and, through electronic effects, weakens the adjacent benzylic C-O bond.

Cleavage: The weakened C-O bond is cleaved, often with the assistance of a nucleophile present in the reaction mixture (e.g., a halide from the Lewis acid). This step generates a stable benzyl cation or a benzyl halide and the deprotected amine precursor.

Hydrolysis: Subsequent workup with water hydrolyzes any remaining intermediates to yield the final 3-phenylpropan-1-amine.

A recent study has also demonstrated the use of 2-mercaptoethanol (B42355) in the presence of a base as a mild nucleophilic agent for the deprotection of benzyl carbamates, offering a valuable alternative for sensitive substrates. organic-chemistry.orgnih.govresearchgate.net

Lewis AcidTypical Conditions
Boron Tribromide (BBr₃)Dichloromethane (B109758), 0 °C to rt
Trimethylsilyl Iodide (TMSI)Acetonitrile, reflux
Aluminum Chloride (AlCl₃)Anisole, rt

Transformations at the N-(3-phenylpropyl) Substituent

While the benzyl carbamate group serves as a protecting group, the N-(3-phenylpropyl) portion of the molecule can undergo chemical modifications. These transformations allow for the functionalization of the molecule prior to the deprotection of the amine.

For example, the phenyl ring of the 3-phenylpropyl group is susceptible to electrophilic aromatic substitution reactions. Under carefully controlled conditions to avoid premature deprotection, reactions such as nitration, halogenation, or Friedel-Crafts acylation can be performed to introduce substituents onto the aromatic ring.

Furthermore, the benzylic C-H bonds on the propyl chain, while generally less reactive than the benzylic C-O bond of the carbamate, can potentially undergo radical-mediated reactions. For instance, the use of N-halosuccinimides in the presence of a radical initiator could lead to halogenation at the benzylic position of the phenylpropyl chain. mdpi.com

Mechanistic Elucidation of Carbamate-Forming and -Transforming Reactions

A deeper understanding of the mechanisms governing carbamate chemistry is essential for the development of new synthetic methods and for optimizing existing ones. Techniques such as radical intermediate trapping and isotopic labeling are powerful tools in these mechanistic investigations.

Radical Intermediate Trapping Studies

Radical intermediates can play a role in certain reactions involving carbamates. To detect these transient species, radical trapping experiments are employed. These experiments introduce a "radical trap" into the reaction mixture, a molecule that can react with and "trap" the radical intermediate, forming a stable, detectable product.

A common radical trap is 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), which is itself a stable radical. csbsju.edu If a reaction involving this compound were to proceed through a radical pathway, the addition of TEMPO could lead to the formation of a TEMPO-adduct of the intermediate radical. The detection of this adduct by techniques such as mass spectrometry would provide strong evidence for the involvement of a radical mechanism. Such studies are crucial in understanding, for example, oxidative reactions that might be initiated at the benzylic position of either the benzyl group or the phenylpropyl group. researchgate.netresearchgate.net

Isotopic Labeling Experiments (e.g., Deuterium (B1214612) Studies)

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms through a reaction. In the context of this compound, deuterium labeling can provide valuable insights.

For instance, to investigate the mechanism of hydrogenolytic deprotection, a deuterium-labeled version of the substrate could be synthesized. If the reaction is performed using deuterium gas (D₂) instead of hydrogen gas, the location of the deuterium atoms in the toluene byproduct can reveal details about the bond-breaking and bond-forming steps on the catalyst surface.

Similarly, a kinetic isotope effect (KIE) study could be performed by comparing the rate of deprotection of the normal substrate with a substrate that has been deuterated at the benzylic position of the benzyl group. A significant difference in the reaction rates (a primary KIE) would indicate that the cleavage of this C-H bond is involved in the rate-determining step of the reaction.

Identification of Key Reactive Intermediates in Catalytic Cycles

Detailed mechanistic investigations identifying key reactive intermediates within catalytic cycles specifically involving this compound are not extensively described in the reviewed literature. While the compound is synthesized and utilized in various chemical transformations, including nickel-catalyzed reactions, the specific intermediates formed during these catalytic processes have not been the primary focus of the available studies. semanticscholar.org

One of the more thoroughly investigated reactions involving this carbamate is its cleavage by the Lewis acid tin(IV) chloride (SnCl4). dal.caresearchgate.net This process, however, is a stoichiometric deprotection rather than a catalytic cycle. The proposed mechanism involves the formation of a Lewis acid-base adduct between the carbamate's carbonyl oxygen and the tin(IV) chloride. This initial complexation is a critical step that activates the carbamate for cleavage. Following this activation, the cleavage likely proceeds, though the precise nature of the subsequent transient species has not been fully elucidated. It is presumed that the reaction requires at least stoichiometric amounts of the Lewis acid, in part to allow for non-productive complexation to the nitrogen heteroatom. dal.ca

Advanced Spectroscopic and Computational Characterization of Benzyl 3 Phenylpropyl Carbamate

Theoretical Studies on Molecular Structure and Conformation

Theoretical investigations are indispensable for understanding the fundamental properties of benzyl (B1604629) (3-phenylpropyl)carbamate at an atomic level. By employing a range of quantum chemical methods, it is possible to predict its geometric parameters, analyze the performance of different computational approaches, and explore its complex conformational space.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for modeling the electronic structure and geometry of molecules like benzyl (3-phenylpropyl)carbamate. These methods, along with Hartree-Fock (HF) and semi-empirical approaches, allow for the precise calculation of various molecular properties.

The initial step in the theoretical characterization of this compound involves the geometric optimization of its structure. This process seeks to find the lowest energy arrangement of its atoms, corresponding to the most stable molecular geometry. For carbamates, this typically involves achieving a planar arrangement of the N-C(O)O group due to resonance stabilization. The flexible 3-phenylpropyl and benzyl groups, however, introduce multiple rotational degrees of freedom, leading to a complex potential energy surface with numerous local minima.

Computational studies on analogous carbamate (B1207046) structures have demonstrated that methods like DFT can accurately predict bond lengths, bond angles, and dihedral angles. For this compound, key parameters of interest include the C-N and C=O bond lengths of the carbamate linkage, the orientation of the benzyl and phenylpropyl moieties relative to the carbamate plane, and the torsional angles along the propyl chain.

Illustrative Optimized Geometric Parameters for this compound

ParameterBond/AnglePredicted Value (DFT/B3LYP/6-31G*)
Bond LengthC=O~1.23 Å
Bond LengthC-N~1.35 Å
Bond LengthO-C (benzyl)~1.45 Å
Bond AngleO=C-N~125°
Bond AngleC-N-C (propyl)~120°
Dihedral AngleH-N-C-O~180° (trans)

Note: The data in this table is representative of typical values for similar carbamate structures and is intended for illustrative purposes, as specific experimental or published computational data for this compound is not available.

The accuracy of quantum chemical calculations is highly dependent on the choice of the theoretical method (functional) and the basis set. For molecules like this compound, which contain both sp2 and sp3 hybridized carbons, as well as heteroatoms, a careful selection is crucial.

Studies on similar organic molecules often compare the performance of various DFT functionals, such as the widely used B3LYP, with other hybrid or meta-GGA functionals. The choice of basis set, which describes the atomic orbitals, is equally important. Pople-style basis sets, like 6-31G* or the more flexible 6-311++G(d,p), are commonly employed. The inclusion of polarization (d,p) and diffuse (++) functions is often necessary to accurately model the electronic distribution, particularly around the electronegative oxygen and nitrogen atoms of the carbamate group and the π-systems of the phenyl rings. The performance of these combinations is typically evaluated by comparing calculated properties, such as vibrational frequencies or NMR chemical shifts, with available experimental data for related compounds.

Representative Performance of Different Theoretical Levels for Carbamate Systems

Theoretical Level (Functional/Basis Set)Key StrengthsCommon Applications
HF/6-31GFast, good for initial geometryInitial structural screening
B3LYP/6-31GGood balance of accuracy and costGeometry optimization, vibrational frequencies
M06-2X/6-311++G(d,p)Better for non-covalent interactionsConformational analysis, interaction energies
CAM-B3LYP/6-311++G(d,p)Good for long-range interactionsElectronic excitations, charge transfer

Note: This table provides a general comparison of common computational methods and is not based on a direct study of this compound.

Computational Approaches for Investigating Molecular Interactions (excluding specific biological targets)

Beyond its intramolecular properties, the way this compound interacts with its environment is of significant chemical interest. Computational methods can simulate these interactions in a general chemical context.

Molecular Docking and Dynamics Simulations in General Chemical Contexts

While molecular docking is most famously used in drug discovery to predict the binding of a ligand to a biological target, the principles of this technique can be applied in a more general chemical context. For instance, docking could be used to explore the potential interactions of this compound with a generic hydrophobic pocket or a polar surface, providing insights into its partitioning behavior and potential for self-assembly. Such simulations would likely show a preference for the phenyl rings to engage in hydrophobic and π-stacking interactions, while the carbamate group would be available for hydrogen bonding.

Molecular dynamics (MD) simulations can provide a more dynamic picture of these interactions. By simulating the movement of this compound in a solvent box (e.g., water or a nonpolar solvent) over time, MD can reveal how the molecule's conformation changes in response to its environment and how it interacts with surrounding solvent molecules. These simulations can be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a particular atom or functional group in this compound. This can shed light on its solvation and aggregation tendencies.

Charge Density Analysis and Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the chemical bonding and structure of a molecule based on the topology of its electron density, ρ(r). wiley.comuniautonoma.edu.co This methodology allows for a quantitative description of chemical bonds by identifying critical points (CPs) in the electron density, where the gradient of the density is zero (∇ρ = 0). gla.ac.uknih.gov These critical points are classified by their rank and signature, with bond critical points (BCPs) of type (3, -1) being of particular interest as they signify the presence of a chemical bond between two atoms. nih.gov

While no specific QTAIM studies on this compound are available in the current literature, the principles of the theory can be applied to understand its bonding characteristics. A theoretical QTAIM analysis would involve calculating the molecule's electron density, likely using Density Functional Theory (DFT), and then locating the BCPs for all covalent bonds.

The properties at these BCPs, such as the electron density (ρb), its Laplacian (∇²ρb), and the total energy density (Hb), provide insight into the nature of the chemical interactions. researchgate.net

Electron Density (ρb): The value of ρb at the BCP correlates with the bond order; a higher value suggests a stronger bond. For this compound, the C=O double bond is expected to exhibit the highest ρb value within the carbamate group, followed by the C-N and O-C single bonds.

Laplacian of Electron Density (∇²ρb): The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρb < 0) or depleted (∇²ρb > 0). For covalent bonds, such as those expected in this molecule, the Laplacian is typically negative, signifying a shared-shell interaction where electron density is accumulated between the nuclei. researchgate.net In contrast, positive values are characteristic of closed-shell interactions, like ionic bonds or van der Waals forces. researchgate.net

Total Energy Density (Hb): The sign of the total energy density at the BCP can also help distinguish bonding types. A negative Hb is indicative of a covalent character, while a positive Hb suggests non-covalent or electrostatic interactions. researchgate.net

A theoretical QTAIM analysis would also map the bond paths, which are lines of maximum electron density linking bonded nuclei, confirming the molecular structure. Furthermore, the analysis could quantify the delocalization of electrons across the carbamate group through the calculation of delocalization indices (δ), providing insight into the resonance stabilization of the N-C=O system. uni-muenchen.de

Table 1: Expected Topological Properties at Bond Critical Points (BCPs) for Key Bonds in this compound

BondExpected ρb (a.u.)Expected ∇²ρb (a.u.)Expected Hb (a.u.)Bond Character
C=OHigh / PositiveNegativeNegativePolar Covalent
C-NMedium / PositiveNegativeNegativePolar Covalent
O-C (ester)Medium / PositiveNegativeNegativePolar Covalent

Note: This table is illustrative and based on general principles of QTAIM analysis for organic molecules. Specific values would require dedicated computational studies.

Theoretical Prediction of Electronic Properties and Potential for Optoelectronic Applications

The electronic properties of a molecule, particularly the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting its reactivity and potential utility in electronic and optoelectronic devices. nih.gov These properties can be reliably predicted using computational methods like Density Functional Theory (DFT).

For this compound, while specific studies are not available, data from the closely related compound Benzyl Phenyl Carbonate provides valuable insights. rsc.org Computational analysis of Benzyl Phenyl Carbonate using DFT at the B3LYP/6-31G(d,p) level of theory has determined its HOMO and LUMO energies. rsc.org

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. A large HOMO-LUMO gap suggests high stability, while a smaller gap implies the molecule is more easily excitable. This property is fundamental to the design of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov

In many organic molecules containing phenyl rings, the HOMO is often associated with the π-electrons of the aromatic system, while the LUMO is distributed over the electron-accepting parts of the molecule. For this compound, the HOMO is likely localized on the phenyl and benzyl rings, while the LUMO may be centered on the carbamate group, particularly the C=O bond.

Table 2: Calculated Electronic Properties for the Analogous Benzyl Phenyl Carbonate

PropertyValue
HOMO Energy-8.55 eV
LUMO Energy-0.63 eV
HOMO-LUMO Gap (ΔE)7.92 eV

Data sourced from a computational study on Benzyl Phenyl Carbonate. rsc.org

The large HOMO-LUMO gap calculated for the analogous Benzyl Phenyl Carbonate suggests that this compound would likely be a chemically stable molecule requiring significant energy (in the UV region) for electronic excitation. While carbazole (B46965) derivatives are prominent in optoelectronics, the suitability of simple carbamates like this compound would depend on the ability to tune this energy gap, perhaps through substitution on the aromatic rings, to match the energy levels required for specific applications. nih.gov

Computational Vibrational Spectroscopy and Comparison with Experimental Data

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying functional groups within a molecule. The comparison between experimentally measured and computationally predicted IR spectra allows for a detailed and confident assignment of vibrational modes. nih.gov Such a comparative analysis has been performed on the analogous compound Benzyl Phenyl Carbonate, providing a strong basis for understanding the vibrational properties of this compound. rsc.org

Computational spectra are typically calculated using DFT methods, which can predict vibrational frequencies and intensities with good accuracy. However, calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled by an empirical factor to improve the correlation with experimental data.

The IR spectrum of a carbamate is characterized by several key absorption bands. For this compound, the most prominent features are expected to be the N-H stretch, C-H stretches, the C=O stretch, and various bends and stretches associated with the carbamate and aromatic functionalities.

N-H Stretching: A sharp to moderately broad band is expected in the region of 3300-3400 cm⁻¹. In the solid state, this band's position and shape are sensitive to hydrogen bonding.

C-H Stretching: Aromatic C-H stretches typically appear as a group of weak to medium bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the propyl and benzyl CH₂ groups) are found just below 3000 cm⁻¹.

C=O Stretching: The carbonyl (C=O) stretch is one of the most intense and characteristic bands in the spectrum, typically occurring in the range of 1680-1730 cm⁻¹. Its exact position can be influenced by resonance with the nitrogen lone pair and hydrogen bonding.

N-H Bending and C-N Stretching: These vibrations are often coupled and appear in the fingerprint region (below 1600 cm⁻¹). The N-H bend is typically found around 1600-1640 cm⁻¹, while the C-N stretch occurs in the 1200-1350 cm⁻¹ range.

C-O Stretching: Two C-O stretching vibrations are present, corresponding to the C-O-C linkage. These usually give rise to strong bands in the 1000-1300 cm⁻¹ region.

Aromatic C=C Bending: Bands corresponding to the phenyl rings appear around 1450-1600 cm⁻¹.

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Analogous Benzyl Phenyl Carbonate

AssignmentExperimental Frequency (FT-IR)Calculated Frequency (DFT)
N-H Stretch33293491
Aromatic C-H Stretch30363089
Carbonyl C=O Stretch17261756
N-H Bend16031621
Aromatic C=C Stretch14981501
C-N Stretch12381241

Data sourced from a study on Benzyl Phenyl Carbonate. rsc.org Calculated frequencies are unscaled.

The strong correlation between the experimental and scaled theoretical frequencies for the analog provides high confidence in the assignment of the spectral features of this compound.

Solid-State Structural Elucidation of Related Carbamate Structures (e.g., X-ray Diffraction)

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While the crystal structure of this compound has not been reported, analysis of related carbamate structures reveals key recurring motifs.

Carbamates containing an N-H group are potent hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor. uni-muenchen.de Consequently, the solid-state structures of primary and secondary carbamates are often dominated by intermolecular N-H···O=C hydrogen bonds. uni-muenchen.de These interactions typically lead to the formation of well-defined supramolecular structures, such as chains or dimers.

For example, the crystal structure analysis of N-substituted p-nitrophenylcarbamates shows that molecules are linked into infinite chains via N-H···O=C hydrogen bonds. uni-muenchen.de The conformation of the carbamate group itself is generally planar or nearly planar, which maximizes the resonance delocalization between the nitrogen lone pair and the carbonyl π-system.

In the case of this compound, one would expect the molecules to form hydrogen-bonded chains in the solid state. The flexible phenylpropyl and benzyl groups would then pack in a way that minimizes steric hindrance and maximizes van der Waals interactions, likely leading to a dense, layered structure.

Table 4: Representative Crystallographic Data for a Related Carbamate (N-iso-propyl-p-nitrophenylcarbamate)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.911(3)
b (Å)10.380(2)
c (Å)7.910(2)
β (°)103.50(3)
Volume (ų)1110.1(4)
Z (molecules/unit cell)4
Key Intermolecular BondN-H···O Hydrogen Bond

Data sourced from a study on nitrophenylcarbamates. uni-muenchen.de

This data illustrates the typical information obtained from an XRD study and highlights the importance of hydrogen bonding in directing the solid-state assembly of carbamates.

Applications and Synthetic Utility of Benzyl 3 Phenylpropyl Carbamate in Complex Molecule Synthesis

Role as an Amine Protecting Group in Peptide Synthesis and Amine Functionalization

The protection of amine groups is a critical step in many synthetic sequences, particularly in the assembly of peptides and the functionalization of molecules containing multiple reactive sites. The carbamate (B1207046) group is a popular choice for amine protection because it effectively reduces the nucleophilicity and basicity of the nitrogen atom. nih.gov The benzyl (B1604629) carbamate, often abbreviated as Cbz or Z, is a well-established protecting group that can be readily introduced and is stable under a variety of reaction conditions. nih.gov

In the context of Benzyl (3-phenylpropyl)carbamate, the Cbz group masks the primary amine of 3-phenylpropylamine (B116678). This protection is crucial when performing reactions on other parts of the molecule that would otherwise be incompatible with a free amine. For instance, if a carboxylic acid were present in the same molecule, the unprotected amine could react with it to form an unwanted amide. By converting the amine to a benzyl carbamate, such side reactions are prevented. vulcanchem.com The protection is typically achieved by reacting the amine with benzyl chloroformate in the presence of a mild base. The removal of the Cbz group is commonly accomplished through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), a method that is generally mild and selective, leaving other functional groups intact. nih.gov

Utilization as a Stereodirecting Group in Asymmetric Synthesis

While the primary role of the carbamate group in this compound is often protection, it can also influence the stereochemical outcome of reactions at nearby chiral centers. This ability to direct the formation of a specific stereoisomer is a powerful tool in asymmetric synthesis. The carbamate moiety can chelate to metal catalysts or reagents, creating a rigid, chiral environment that biases the approach of other reactants.

Directing Group Effects in Lithiation Reactions

Carbamate groups are known to be effective directing groups in metal-catalyzed C-H functionalization reactions. nih.gov In the context of lithiation, the oxygen atoms of the carbamate can coordinate to an organolithium reagent, directing the deprotonation to a specific ortho-position on an adjacent aromatic ring. While specific studies on the lithiation of this compound are not prevalent, the principle can be applied to its phenyl group. Such a directed ortho-metalation would allow for the selective introduction of an electrophile at the position adjacent to the carbamate-bearing substituent, a valuable strategy for creating substituted aromatic compounds.

Applications in Metallate Rearrangements

The benzyl carbamate functionality can also participate in metallate rearrangements. For instance, in a modified Eschenmoser-Claisen rearrangement, a benzyl carbamate-containing substrate was used to synthesize anti-β-substituted γ,δ-unsaturated amino acids. nih.gov In this type of reaction, the geometry of the starting material, influenced by the bulky benzyl carbamate group, dictates the stereochemistry of the product. The rearrangement proceeds through a chair-like transition state, and the stereochemical information is transferred from the starting material to the newly formed chiral center.

Precursor and Intermediate in the Synthesis of Diverse Organic Compounds

This compound can serve as a key precursor for a variety of more complex molecules. After deprotection of the amine, the resulting 3-phenylpropylamine can be used in a multitude of subsequent reactions.

One notable application is in the synthesis of ligands for sigma receptors. For example, N-(3-phenylpropyl)-N'-benzylpiperazines, which have shown high affinity for sigma-1 and sigma-2 receptors, can be synthesized from 3-phenylpropylamine. nih.gov The synthesis involves the reaction of the amine with a suitable benzylpiperazine derivative. These compounds are of interest for their potential applications in the treatment of neurological disorders.

Furthermore, the 3-phenylpropylamine core is a structural motif found in various other biologically active compounds. Its synthesis from this compound provides a reliable route to this important building block.

Exploration of Carbamate Scaffolds for Novel Chemical Entities

The carbamate scaffold itself is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. mdpi.com The modification of the carbamate group and the surrounding molecular framework is a common strategy in drug discovery.

A series of (3-benzyl-5-hydroxyphenyl)carbamates have been synthesized and evaluated as new antitubercular agents with potent activity against Mycobacterium tuberculosis. mdpi.com This research highlights how the carbamate moiety can be incorporated into a larger molecular scaffold to generate novel compounds with significant biological activity. While not this compound itself, these findings underscore the potential of related carbamate structures in the development of new drugs. The synthesis of these compounds often involves the reaction of a substituted phenol (B47542) with an isocyanate or a carbamoyl (B1232498) chloride, demonstrating the versatility of carbamate chemistry. mdpi.com

Table 2: Examples of Synthesized Compounds from Carbamate Precursors

Precursor/Intermediate Synthesized Compound Class Potential Application
3-Phenylpropylamine (from this compound) N-(3-phenylpropyl)-N'-benzylpiperazines Sigma Receptor Ligands nih.gov
Substituted Benzyl Carbamates (3-benzyl-5-hydroxyphenyl)carbamates Antitubercular Agents mdpi.com
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate Thiazole-containing heterocycles Medicinal Chemistry Building Blocks mdpi.com

This table provides examples of how carbamate-containing molecules, including derivatives related to this compound, are used to synthesize diverse and biologically relevant compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.